molecular formula C11H12N4O2S2 B2886182 3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide CAS No. 2309598-93-2

3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide

Cat. No.: B2886182
CAS No.: 2309598-93-2
M. Wt: 296.36
InChI Key: JJPIQANTXYQBKQ-UHFFFAOYSA-N
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Description

3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide (CAS 2309598-93-2) is a synthetic organic compound with a molecular formula of C11H12N4O2S2 and a molecular weight of 296.4 g/mol . This reagent features a unique molecular architecture, incorporating a pyrrolidine carboxamide core linked to both a thiophene and a 1,2,5-thiadiazole ring via an ether bridge. The presence of these distinct heterocyclic systems makes it a valuable scaffold in medicinal chemistry and drug discovery research. Heterocycles like the 1,2,5-thiadiazole and thiophene are privileged structures in pharmaceutical development due to their ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets . Compounds containing the 1,2,5-thiadiazole motif have been explored for various biological applications, including cytotoxic properties . Similarly, thiophene-based structures are commonly investigated for their diverse pharmacological potential . Researchers can utilize this compound as a sophisticated building block for constructing chemical libraries or as a key intermediate in the synthesis of more complex molecules targeting a range of diseases. Its structure offers multiple sites for chemical modification, allowing for extensive exploration of structure-activity relationships (SAR). This product is intended For Research Use Only and is not for human or diagnostic use.

Properties

IUPAC Name

3-(1,2,5-thiadiazol-3-yloxy)-N-thiophen-2-ylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2S2/c16-11(13-10-2-1-5-18-10)15-4-3-8(7-15)17-9-6-12-19-14-9/h1-2,5-6,8H,3-4,7H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJPIQANTXYQBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NSN=C2)C(=O)NC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a complex organic molecule featuring a thiadiazole ring, a thiophene ring, and a pyrrolidine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C11_{11}H12_{12}N4_{4}O2_{2}S, with a molecular weight of approximately 252.31 g/mol. The presence of multiple functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, disrupting metabolic pathways.
  • DNA/RNA Interaction : It could bind to nucleic acids, thereby affecting replication and transcription.
  • Signaling Pathway Modulation : The compound may influence cell signaling pathways related to growth and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, pyrrolyl thiadiazoles have shown significant activity against Mycobacterium tuberculosis. In vitro assays using the microplate Alamar blue method demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against mycobacterial strains .

Table 1: Antimycobacterial Activity of Pyrrolyl Thiadiazole Derivatives

CompoundMIC (µg/mL)pMIC
4a12.54.903
4d254.602
5a12.54.903
8a254.602

Anticancer Activity

The anticancer properties of thiadiazole derivatives have also been documented. Studies evaluating various derivatives against human breast cancer cell lines (MCF-7) revealed that some compounds demonstrated IC50_{50} values in the range of 1 to 7 µM, indicating potent anticancer activity compared to standard drugs such as doxorubicin .

Table 2: Anticancer Activity Against MCF-7 Cell Line

CompoundIC50_{50} (µM)
D-11
D-63
D-155
D-167

Structure-Activity Relationship (SAR)

The biological efficacy of the compound can be attributed to its structural features:

  • Thiadiazole Ring : Known for broad-spectrum antimicrobial activity.
  • Thiol Group : Contributes to interactions with biological targets.
  • Pyrrolidine Structure : Enhances lipophilicity, aiding in membrane penetration.

Compounds with electron-withdrawing groups such as -NO2_2 and -Cl at specific positions have shown improved antimicrobial and anticancer activities due to increased binding affinity to target proteins .

Case Studies

  • Mycobacterial Inhibition : A study on pyrrolyl thiadiazoles indicated that compounds with hydrophobic substituents showed enhanced binding interactions with key amino acids in target proteins, leading to effective inhibition of Mycobacterium tuberculosis .
  • Anticancer Screening : In a screening involving various thiadiazole derivatives against cancer cell lines, several compounds exhibited significant cytotoxic effects, suggesting their potential as lead candidates for further development .

Scientific Research Applications

Based on the search results, finding specific applications of the compound "3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide" is challenging due to the limited information available. However, the search results do provide some context regarding similar compounds and their applications, which may offer potential insights.

Chemical Information

  • Basic Information: "this compound" has the CAS number 2309598-93-2 and a molecular weight of 296.4 . Its molecular formula is C11H12N4O2S2 .

Related Research and Applications
While direct applications for the specified compound are not detailed, the search results suggest potential areas of interest based on similar compounds:

  • 1,2,5-Thiadiazole Derivatives: The 1,2,5-thiadiazole moiety is present in Timolol, a compound used as a beta-blocker . Timolol is a 1,2,5-Thiadiazole substituted at the 3 position by a 3-(tert-butylamino)-2-hydroxypropoxy group and at the 4 position by a morpholin-4-yl group .
  • Serine Proteinase Inhibitors: 1,2,5-Thiadiazolidin-3-one 1,1 dioxide scaffolds can be used in the design of potent inhibitors of serine proteinases .
  • Human Constitutive Androstane Receptor (CAR) Activators: Derivatives of related compounds have been discovered to directly activate human CAR, potentially useful for metabolic or liver disease therapy .

Potential Areas of Application
Given the context provided by the search results, "this compound" and similar compounds might find applications in:

  • Pharmaceuticals: As potential inhibitors or activators targeting various biological receptors or enzymes.
  • Agrochemicals, food, pharmaceuticals, and cosmetics: Coumarins have high technological potential applications in these industries .

Comparison with Similar Compounds

Structural and Functional Analogues

Thiadiazole-Containing Derivatives

1,3,4-Thiadiazole Derivatives (): Compounds with 1,3,4-thiadiazole cores, such as N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides, exhibit antimicrobial and antitumor activities . Key differences include:

  • Isomeric Effects : The 1,2,5-thiadiazole in the target compound vs. 1,3,4-thiadiazole isomers may alter electronic distribution and steric interactions. 1,2,5-Thiadiazoles are less common in medicinal chemistry but may offer unique binding profiles due to distinct dipole moments.
  • Synthesis : 1,3,4-Thiadiazoles are typically synthesized via cyclization of thiosemicarbazides with iodine and triethylamine , whereas the target compound’s 1,2,5-thiadiazole likely requires alternative routes, such as oxidative cyclization of diamines.

Benzodioxine-Fused Thiadiazoles (): Fused thiadiazole derivatives, like those synthesized from 1,4-benzodioxine, emphasize the role of aromatic systems in enhancing stability and π-π stacking interactions . The target compound’s non-fused thiadiazole may reduce rigidity but improve solubility.

Pyrrolidine-Carboxamide Analogues

Solid-State Pyrrolidine Derivatives (): The patent compound (S)-N-(3-(2-(((R)-1-hydroxypropan-2-yl)amino)-6-morpholinopyridine-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide highlights the impact of substituents:

  • Electron-Withdrawing Groups : The trifluoroethyl group in increases metabolic stability compared to the target compound’s thiophene, which may enhance bioavailability.
  • Pharmacokinetics: Morpholinopyridine substituents in improve water solubility, whereas the thiophene in the target compound could prioritize membrane permeability.

Q & A

Q. What are the recommended synthetic routes for 3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide, and how are key intermediates optimized?

The compound is synthesized via multi-step reactions, typically involving:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazides with iodine/triethylamine in DMF, as seen in similar thiadiazole derivatives .
  • Coupling reactions : The pyrrolidine carboxamide moiety is introduced via nucleophilic substitution or amidation, requiring anhydrous conditions (e.g., acetonitrile under reflux) to minimize side reactions .
  • Key intermediates : Thiophen-2-amine and 1,2,5-thiadiazol-3-ol derivatives are critical precursors. Yields are optimized by controlling solvent polarity (DMF for cyclization, ethanol for crystallization) and stoichiometric ratios (1.1:1 for chloride coupling agents) .

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., thiophene δ 6.8–7.4 ppm, pyrrolidine δ 2.5–3.5 ppm) and confirms carboxamide carbonyl signals (δ ~170 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C12H11N3O2S2: 302.04) and detects isotopic patterns for sulfur .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹) .

Q. What preliminary assays are used to evaluate its biological activity?

  • Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50, using DMSO as a solubilizing agent (≤0.1% v/v) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

Contradictory data from (ethanol solvent, 60% yield) and (DMF solvent, 75% yield) suggest solvent polarity and temperature are critical. Advanced optimization strategies include:

  • DoE (Design of Experiments) : Systematic variation of temperature (60–100°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., Pd/C for cross-coupling) .
  • In-situ monitoring : HPLC or TLC tracking of intermediate consumption to halt reactions at peak product formation .

Q. What computational methods aid in resolving structural ambiguities observed in NMR spectra?

  • DFT calculations : Predict 13C chemical shifts for stereoisomers (e.g., axial vs. equatorial pyrrolidine substituents) and validate against experimental data .
  • Molecular docking : Models interactions with biological targets (e.g., bacterial topoisomerase IV) to prioritize synthesis of bioactive conformers .

Q. How do structural modifications (e.g., halogen substitution) impact pharmacological profiles?

  • SAR studies : Fluorine at the thiophene 4-position (as in ) enhances membrane permeability (logP reduced by 0.5 vs. non-fluorinated analogs) but may reduce metabolic stability .
  • Electron-withdrawing groups : Nitro substituents on thiadiazole (e.g., ) increase electrophilicity, correlating with improved antimicrobial activity (MIC reduced by 2–4×) .

Q. How should researchers address contradictions in reported biological data across analogs?

  • Meta-analysis : Compare assay conditions (e.g., uses 24-h exposure vs. 48-h in ) to identify protocol-dependent variability.
  • Standardized controls : Normalize data to reference compounds (e.g., ciprofloxacin for antimicrobial assays) to enable cross-study comparisons .

Methodological Notes

  • Synthesis reproducibility : Always report solvent purity, catalyst lot numbers, and drying methods for hygroscopic intermediates (e.g., thiophen-2-amine).
  • Data validation : Use ≥2 independent characterization methods (e.g., NMR + HRMS) to confirm structural assignments .

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